molecular formula C11H11BrO3 B14419977 Benzoic acid, 4-(3-bromo-4-oxobutyl)- CAS No. 80577-69-1

Benzoic acid, 4-(3-bromo-4-oxobutyl)-

Cat. No.: B14419977
CAS No.: 80577-69-1
M. Wt: 271.11 g/mol
InChI Key: AJKMNRHUDYEIFV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3-bromo-4-oxobutyl)- is a chemical compound with the molecular formula C12H13BrO3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3-bromo-4-oxobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(3-bromo-4-oxobutyl)- typically involves the bromination of 4-(4-oxobutyl)benzoic acid methyl ester. This process can be carried out using bromine or bromine-containing reagents such as pyridinium bromide perbromide. The reaction conditions often include a solvent like n-butanol and a controlled temperature to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-(3-bromo-4-oxobutyl)- may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-bromo-4-oxobutyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding hydrocarbon.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 4-(3-bromo-4-oxobutyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-bromo-4-oxobutyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromo group can participate in electrophilic aromatic substitution reactions, while the oxo group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(3-bromo-4-oxobutyl)- is unique due to the presence of both the bromo and oxobutyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

80577-69-1

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

4-(3-bromo-4-oxobutyl)benzoic acid

InChI

InChI=1S/C11H11BrO3/c12-10(7-13)6-3-8-1-4-9(5-2-8)11(14)15/h1-2,4-5,7,10H,3,6H2,(H,14,15)

InChI Key

AJKMNRHUDYEIFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(C=O)Br)C(=O)O

Origin of Product

United States

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